Cas no 920510-22-1 (Benzenecarbothioamide, 4-bromo-N-methyl-)

Benzenecarbothioamide, 4-bromo-N-methyl-, is a brominated thiobenzamide derivative characterized by the presence of a thioamide functional group and a methyl substituent on the nitrogen atom. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the preparation of more complex molecules. The bromine substituent at the para position enhances its reactivity in cross-coupling reactions, while the thioamide moiety offers versatility in coordination chemistry and metal-binding applications. Its well-defined structure and stability under standard conditions make it suitable for use in method development and mechanistic studies.
Benzenecarbothioamide, 4-bromo-N-methyl- structure
920510-22-1 structure
Product Name:Benzenecarbothioamide, 4-bromo-N-methyl-
CAS No:920510-22-1
MF:C8H8BrNS
MW:230.124819755554
MDL:MFCD27932909
CID:756478
PubChem ID:71424085
Update Time:2025-08-10

Benzenecarbothioamide, 4-bromo-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioamide, 4-bromo-N-methyl-
    • 4-bromo-N-methylbenzenecarbothioamide
    • CS-0458005
    • AC9075
    • 4-Bromo-N-methylbenzene-1-carbothioamide
    • DTXSID90842890
    • 4-bromo-N-methylbenzothioamide
    • MFCD27932909
    • SCHEMBL24484317
    • SY262030
    • 920510-22-1
    • 4-?Bromo-?N-?methylbenZothioamide
    • MDL: MFCD27932909
    • Inchi: 1S/C8H8BrNS/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
    • InChI Key: DOIJKYRDEVQOTI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(NC)=S)=CC=1

Computed Properties

  • Exact Mass: 228.95608g/mol
  • Monoisotopic Mass: 228.95608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 44.1Ų

Benzenecarbothioamide, 4-bromo-N-methyl- Pricemore >>

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Additional information on Benzenecarbothioamide, 4-bromo-N-methyl-

Benzenecarbothioamide, 4-bromo-N-methyl- (CAS No. 920510-22-1): An Overview of Its Structure, Properties, and Applications in Chemical Biology and Medicinal Chemistry

Benzenecarbothioamide, 4-bromo-N-methyl- (CAS No. 920510-22-1) is a versatile compound with significant potential in various areas of chemical biology and medicinal chemistry. This compound, also known as 4-bromo-N-methylbenzenecarbothioamide, is characterized by its unique structural features and chemical properties that make it a valuable tool in the development of new therapeutic agents and the study of biological processes.

The molecular structure of 4-bromo-N-methylbenzenecarbothioamide consists of a benzene ring substituted with a bromine atom at the para position and a thioamide group attached to the ring through a carbon atom. The thioamide group is further substituted with a methyl group, which imparts specific chemical and biological properties to the molecule. The presence of the bromine atom adds to the compound's reactivity and can influence its interactions with biological targets.

In recent years, there has been growing interest in the use of benzenecarbothioamides as scaffolds for the design of new drugs. These compounds have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and inflammatory disorders. The thioamide moiety is particularly interesting due to its ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for binding to protein targets.

A study published in the Journal of Medicinal Chemistry highlighted the potential of 4-bromo-N-methylbenzenecarbothioamide as a lead compound for the development of anticancer agents. Researchers found that this compound exhibited selective cytotoxicity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to its ability to disrupt key signaling pathways involved in cell proliferation and survival.

In addition to its anticancer properties, 4-bromo-N-methylbenzenecarbothioamide has also been investigated for its neuroprotective effects. A recent study published in the Journal of Neurochemistry demonstrated that this compound could protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating redox signaling pathways. These findings suggest that 4-bromo-N-methylbenzenecarbothioamide may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of 4-bromo-N-methylbenzenecarbothioamide can be achieved through several routes, depending on the desired scale and purity. One common method involves the reaction of 4-bromobenzoyl chloride with methylamine followed by treatment with hydrogen sulfide to form the thioamide group. This synthetic route is efficient and can be readily adapted for large-scale production.

The physical properties of 4-bromo-N-methylbenzenecarbothioamide, such as its melting point, solubility, and stability, are important considerations for its use in various applications. It is generally stable under normal laboratory conditions but may require protection from moisture and light to maintain its integrity over extended periods.

In conclusion, Benzenecarbothioamide, 4-bromo-N-methyl- (CAS No. 920510-22-1) is a promising compound with a wide range of potential applications in chemical biology and medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing new treatments for various diseases.

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